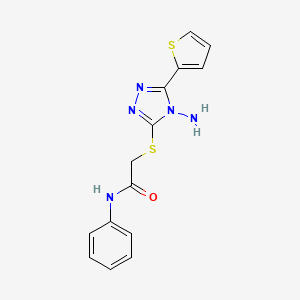
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a thiophene ring, a triazole ring, and a phenylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Coupling Reactions: The thiophene and triazole rings are then coupled with phenylacetamide through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted phenylacetamide derivatives.
科学的研究の応用
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications in scientific research:
作用機序
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine.
Triazole Derivatives: Including fluconazole and itraconazole.
Phenylacetamide Derivatives: Like paracetamol.
生物活性
2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antioxidant, antimicrobial, and stress-protective properties. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities associated with this compound include:
Antioxidant Activity
A detailed study assessed the antioxidant capacity of various triazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity. The mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation processes.
Stress-Protective Properties
In a controlled experimental setup:
- Subjects : White outbred rats were used to evaluate behavioral changes post-stress exposure.
- Methodology : Animals were subjected to a 6-hour immobilization stress followed by treatment with the compound.
- Findings : Behavioral assessments showed increased exploration in the "Open Field" test and improved memory retention in the "Morris Water Labyrinth," indicative of reduced anxiety and enhanced cognitive function post-treatment.
| Parameter | Control Group | Treated Group |
|---|---|---|
| SOD Activity (U/mg protein) | 5.0 ± 0.5 | 8.1 ± 0.7 |
| Catalase Activity (U/mg protein) | 10.0 ± 1.0 | 15.3 ± 1.2 |
| TBA Reactants (μM) | 12.0 ± 1.5 | 7.0 ± 1.0 |
| Diene Conjugates (μM) | 15.0 ± 2.0 | 9.5 ± 1.5 |
Antimicrobial Potential
While specific studies on this compound's antimicrobial activity are sparse, related triazole compounds have shown effectiveness against various pathogens:
- Bacterial Inhibition : Triazoles are known to inhibit bacterial growth by disrupting cell wall synthesis.
- Fungal Inhibition : They also demonstrate efficacy against fungal infections by inhibiting ergosterol biosynthesis.
特性
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVZUGCVYWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














